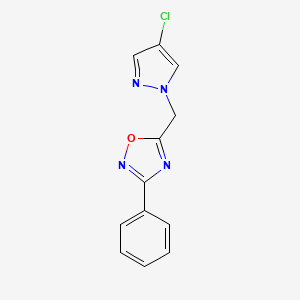

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole

描述

5-((4-Chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a phenyl group and at position 5 with a (4-chloro-1H-pyrazol-1-yl)methyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups . The 4-chloropyrazole substituent introduces both steric bulk and electron-withdrawing effects, which may influence biological activity and physicochemical properties.

Synthesis:

The compound is likely synthesized via nucleophilic substitution of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (intermediate 6a, described in ) with 4-chloro-1H-pyrazole under basic conditions. This method parallels the synthesis of 5-(benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole, where 6a reacts with benzotriazole in the presence of potassium carbonate .

属性

IUPAC Name |

5-[(4-chloropyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-10-6-14-17(7-10)8-11-15-12(16-18-11)9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHRTYIRYQYVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with a suitable aldehyde or ketone to form an intermediate, which is then cyclized with hydrazine derivatives to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-purity starting materials to minimize impurities in the final product .

化学反应分析

Types of Reactions

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to control the reaction rate .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents on the pyrazole ring .

科学研究应用

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

作用机制

The mechanism of action of 5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to specific proteins or nucleic acids . The exact pathways involved depend on the specific application and the biological context .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 5

(a) 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a)

- Structure : Position 5 has a chloromethyl group instead of the pyrazole moiety.

- Properties : Acts as a key intermediate for further functionalization. The chloromethyl group is a reactive site for nucleophilic substitution, enabling the introduction of diverse heterocycles .

- Molecular Weight : 195.63 g/mol (calculated from 6a ’s formula C₉H₆ClN₃O) .

(b) 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole

- Structure : The 4-chloropyrazole in the target compound is replaced with benzotriazole.

- Crystallography : The benzotriazole and oxadiazole rings form a dihedral angle of 80.2°, with weak C–H⋯N hydrogen bonds stabilizing the crystal lattice .

- Bioactivity : Reported analgesic and antiviral properties due to benzotriazole’s planar structure and hydrogen-bonding capability .

(c) 5-(3-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole

- Structure : A methoxyphenyl group replaces the pyrazole-methyl moiety.

Substituent Variations at Position 3

(a) 3-(4-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

- Structure : Position 3 is substituted with a 4-chlorophenyl group instead of phenyl.

- Impact : The para-chloro substituent enhances lipophilicity and may improve membrane permeability .

(b) 5-(5-Cyclopropyl-1H-pyrazol-3-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole

Research Findings and Implications

- Bioactivity : Chloropyrazole substituents are associated with kinase inhibition and antimicrobial activity in related compounds (e.g., 5-(4-fluoro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole derivatives in ).

- Synthetic Flexibility : The chloromethyl intermediate (6a ) enables rapid diversification, as demonstrated by its use in synthesizing benzotriazole, pyrazole, and other derivatives .

生物活性

5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 4-chloro-1H-pyrazole with appropriate aldehydes or ketones under specific conditions. The use of Vilsmeier-Haack reagent has been reported for synthesizing related pyrazole derivatives, which serve as intermediates in the formation of oxadiazole rings .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a library of 1,2,5-oxadiazole derivatives was synthesized and evaluated for antiproliferative activity against human tumor cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation . The introduction of specific substituents on the oxadiazole ring was found to enhance activity against these cancer cell lines.

The mechanism by which these compounds exert their anticancer effects often involves interaction with cellular targets such as topoisomerases . Studies have shown that certain oxadiazole derivatives inhibit the catalytic activity of topoisomerase I, leading to DNA damage and subsequent apoptosis in cancer cells . Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, further elucidating their mechanisms.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that modifications to the oxadiazole core significantly influence biological activity. For example:

| Substituent Position | Type of Substituent | Effect on Activity |

|---|---|---|

| 3 | Phenyl | Increased potency against cancer cells |

| 4 | Chlorine | Enhanced selectivity for cancer cell lines |

| 2 | Alkyl groups | Varied effects; some lead to loss of activity |

These findings suggest that careful design and modification of the oxadiazole structure can optimize its biological properties.

Case Studies

- Antiproliferative Activity : A study demonstrated that a series of oxadiazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against various cancer cell lines, indicating promising anticancer activity .

- Topoisomerase Inhibition : Another investigation reported that certain derivatives effectively inhibited topoisomerase I with IC50 values below 100 nM, suggesting potential as chemotherapeutic agents .

- Selectivity Profiles : Compounds were also tested for selectivity against normal fibroblast cells, showing significantly lower toxicity compared to cancer cells, which is crucial for reducing side effects in therapeutic applications .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-((4-chloro-1H-pyrazol-1-yl)methyl)-3-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : A two-step approach is commonly employed:

Intermediate Synthesis : React benzamidoxime with chloroacetyl chloride in benzene under reflux (10 hours) to form 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

Functionalization : Substitute the chloromethyl group with 4-chloro-1H-pyrazole via nucleophilic displacement.

- Optimization : Monitor reaction progress using TLC, and purify intermediates via flash chromatography (n-hexane:ethyl acetate, 2:1) to achieve >90% yield .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

- Analytical Workflow :

- NMR/HRMS : Use H NMR (400 MHz, CDCl) to verify proton environments (e.g., aromatic protons at δ 7.45–7.51 ppm, methylene protons at δ 4.75 ppm). Confirm molecular weight via HRMS (e.g., [M+H] calcd. 355.06534) .

- X-ray Crystallography : Collect diffraction data using a Bruker SMART diffractometer. Refine the structure with SHELXS97/SHELXL97 to resolve planar oxadiazole and pyrazole moieties and hydrogen-bonding networks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Approach :

- Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.

- Antioxidant Activity : DPPH radical scavenging assays, comparing IC values with reference compounds like ascorbic acid .

Advanced Research Questions

Q. How do electronic effects of substituents influence protonation sites on the 1,2,4-oxadiazole ring?

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G**) to map charge distribution and proton affinity at N2 vs. N4. Global electrophilicity indices (ω) and LUMO contributions predict preferential protonation at N4 in derivatives with electron-withdrawing groups (e.g., –Cl) .

Q. What mechanistic insights can be gained from studying copper-catalyzed functionalization of this compound?

- Experimental Design :

- Kinetic Studies : Track intermediates via F NMR or mass spectrometry during reactions with alkynes/alkenes.

- Catalytic Screening : Test Cu(I)/Cu(II) sources (e.g., CuBr, CuOTf) with ligands (e.g., phenanthroline) to optimize regioselectivity in cycloaddition reactions .

Q. How can molecular docking predict the binding affinity of derivatives to target enzymes like butyrylcholinesterase?

- Protocol :

Protein Preparation : Retrieve the enzyme structure (PDB ID: 1P0I) and remove water/co-crystallized ligands.

Ligand Docking : Use AutoDock Vina to simulate binding poses. Focus on interactions with catalytic triad residues (Ser198, His438, Glu325).

Validation : Compare docking scores (ΔG) with experimental IC values from enzyme inhibition assays .

Q. What strategies enable the synthesis of novel derivatives via multi-component cycloaddition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。